molecular formula C17H21NO2 B8379803 Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol

Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol

Cat. No.: B8379803
M. Wt: 271.35 g/mol
InChI Key: DYAQKSXHEMAJSX-UHFFFAOYSA-N
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Description

Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol is a complex organic compound that features a cyclohexyl group, a 5-methyl-oxazol-2-yl group, and a phenyl-methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol typically involves multi-step organic reactions. One common method involves the reaction of cyclohexyl bromide with 5-methyl-oxazole in the presence of a base to form the cyclohexyl-5-methyl-oxazole intermediate. This intermediate is then reacted with phenyl-methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenyl-methanol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane.

    Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-ketone.

    Reduction: Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-ketone: An oxidized derivative with different chemical properties.

    Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane: A reduced form with distinct reactivity.

    Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-amine: A substituted derivative with potential biological activity.

Uniqueness

Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

cyclohexyl-(5-methyl-1,3-oxazol-2-yl)-phenylmethanol

InChI

InChI=1S/C17H21NO2/c1-13-12-18-16(20-13)17(19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2,4-5,8-9,12,15,19H,3,6-7,10-11H2,1H3

InChI Key

DYAQKSXHEMAJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C(C2CCCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (5-methyl-oxazol-2-yl)-phenyl-methanone (intermediate 2) (3.0 g, 16 mmol) in 32 mL dry THF at 0° C. under nitrogen was treated dropwise over 10 min with a 2 M solution of cyclohexylmagnesium chloride in diethyl ether (10 mL, 20 mmol). The resulting deep yellow solution was stirred at 0° C. for about 30 min during which time a precipitate was formed, and then at RT for 1.5 h. The reaction mixture was cooled to 0° C. again and treated cautiously with satd. ammonium chloride solution (aq.). The mixture was stirred at RT for 10 min then diluted with water (10 mL). The phases were separated and the organic phase was washed with brine. The combined aqueous phase was extracted with DCM and the combined organic phase was dried (MgSO4) and concentrated in vacuo to give the crude product, which was triturated with ether, filtered off and dried.
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